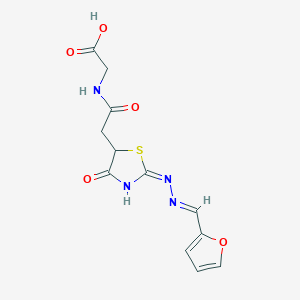

2-Methylidenebutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylidenebutan-1-ol (2-MDB) is a four-carbon alcohol that has been studied for its potential applications in various fields. It is a colorless liquid with a strong odor and has a boiling point of 128 °C. 2-MDB is a versatile compound that can be used in a variety of synthetic pathways and is of particular interest due to its potential applications in the pharmaceutical and biomedical fields.

Aplicaciones Científicas De Investigación

Biofuel Production

2-Methylpropan-1-ol, a derivative of 2-Methylidenebutan-1-ol, shows potential in biofuel production. A study highlighted the conversion of glucose to isobutanol in recombinant organisms, emphasizing anaerobic conditions for economically viable production. Engineered enzymes such as ketol-acid reductoisomerase and alcohol dehydrogenase were used to overcome cofactor imbalances, achieving 100% theoretical yield in isobutanol production under anaerobic conditions (Bastian et al., 2011).

Extraction and Separation Techniques

The effectiveness of different solvents on the reactive extraction of 2-methylidenebutanedioic acid was explored. Using N-methyl-N,N-dioctyloctan-1-ammonium chloride with various diluents, the study identified the most efficient combinations for extraction processes, essential in chemical and pharmaceutical industries (Günyeli et al., 2014).

Renewable Chemicals and Fuels

Fermented 2-methyl-1-propanol, a related compound, can be converted into 2-methylpropene, a key molecule for renewable chemicals and fuels. Research on this conversion process over alumina catalysts revealed high conversion rates and selectivity, demonstrating its viability for sustainable chemical production (Taylor et al., 2010).

Combustion Properties

A comprehensive study on the combustion of methylbutanol, including 2-methyl-1-butanol, provided new experimental data on ignition delay times and flame speeds. This research contributes to the understanding of biofuels as alternative or supplementary fuels for combustion engines (Park et al., 2015).

Pheromone Synthesis

The sex pheromone of the longhorn beetle Migdolus fryanus was synthesized using 2-methylbutan-1-ol as a key intermediate. This research has implications for pest control in agriculture, particularly for economically significant crops like sugarcane (Santangelo et al., 2001).

Thermal Decomposition

The thermal decomposition of 2-methylbutan-2-ol was investigated, providing insights into the behavior of this compound under high temperatures. Such studies are crucial for safety and efficiency in industrial processes involving these compounds (Johnson, 1974).

Propiedades

IUPAC Name |

2-methylidenebutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLUVCHKXQJGIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2908935.png)

![2-[[1-(4-Ethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2908939.png)

![1-(4-Fluorophenyl)-3-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2908944.png)

![1-(2,5-Dimethylphenyl)-6-oxo-N-[2-(prop-2-enoylamino)ethyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B2908949.png)

![2-ethyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2908951.png)

![2-Chloro-5-{[3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]methyl}-1,3-thiazole](/img/structure/B2908952.png)